molecular formula C20H25N5O3S2 B10991932 1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one

1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one

Cat. No.: B10991932
M. Wt: 447.6 g/mol
InChI Key: LSBSTNMHCYJZID-UHFFFAOYSA-N
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Description

1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one is a complex organic compound featuring multiple functional groups, including pyrazole, piperazine, pyrrole, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with pyrrole and thiophene derivatives under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25N5O3S2

Molecular Weight

447.6 g/mol

IUPAC Name

1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-3-pyrrol-1-yl-3-thiophen-3-ylpropan-1-one

InChI

InChI=1S/C20H25N5O3S2/c1-15-20(16(2)22-21-15)30(27,28)25-10-8-24(9-11-25)19(26)13-18(17-5-12-29-14-17)23-6-3-4-7-23/h3-7,12,14,18H,8-11,13H2,1-2H3,(H,21,22)

InChI Key

LSBSTNMHCYJZID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C(=O)CC(C3=CSC=C3)N4C=CC=C4

Origin of Product

United States

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